T-Butyl 4-hydroxy-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate
CAS No.: 223609-09-4
Cat. No.: VC2615337
Molecular Formula: C12H17N3O3
Molecular Weight: 251.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 223609-09-4 |
|---|---|
| Molecular Formula | C12H17N3O3 |
| Molecular Weight | 251.28 g/mol |
| IUPAC Name | tert-butyl 4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carboxylate |
| Standard InChI | InChI=1S/C12H17N3O3/c1-12(2,3)18-11(17)15-5-4-9-8(6-15)10(16)14-7-13-9/h7H,4-6H2,1-3H3,(H,13,14,16) |
| Standard InChI Key | PRFOBVCTOOEZJN-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC2=C(C1)C(=O)NC=N2 |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2=C(C1)C(=O)NC=N2 |
Introduction
Chemical Identity and Structural Characteristics
Basic Identification Parameters
T-Butyl 4-hydroxy-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate is a complex heterocyclic organic compound with several distinctive structural features. The compound contains fused pyridine and pyrimidine ring systems, with a tert-butyl carboxylate group and a hydroxy/oxo functional group that contributes to its reactivity profile. It is classified under chemical research compounds primarily used in organic synthesis and pharmaceutical research. The compound's CAS number is 223609-09-4, providing a unique identifier in chemical databases and literature. The molecular formula C12H17N3O3 indicates its composition, consisting of carbon, hydrogen, nitrogen, and oxygen atoms arranged in a specific three-dimensional configuration. This structure contributes significantly to the compound's chemical behavior and potential applications in various synthetic pathways.
The IUPAC nomenclature provides the systematic name tert-butyl 4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carboxylate, which precisely describes its chemical structure and arrangement of atoms . This standardized naming convention helps researchers identify and classify the compound accurately within the broader context of heterocyclic chemistry. The compound exists as part of a family of related pyridopyrimidine derivatives, which collectively represent important scaffolds in medicinal chemistry and drug discovery efforts.
| Property | Value | Source |
|---|---|---|
| CAS Number | 223609-09-4 | |
| Molecular Formula | C12H17N3O3 | |
| Molecular Weight | 251.28 g/mol | |
| IUPAC Name | tert-butyl 4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carboxylate |
The compound contains several functional groups that contribute to its chemical reactivity. The tert-butyl carboxylate group can undergo hydrolysis under acidic or basic conditions, providing a potential site for further chemical modifications. The hydroxy/oxo group at the 4-position of the pyrimidine ring may participate in various reactions, including nucleophilic substitutions, which is particularly relevant when considering its potential use as an intermediate in multistep syntheses of more complex molecules.
Synthesis Methods and Preparation
Synthetic Routes and Precursors
The synthesis of T-Butyl 4-hydroxy-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate involves sophisticated organic chemistry techniques that require careful control of reaction conditions. According to available literature, one established synthetic pathway utilizes formamidine acetate and N-Boc-3-carboethoxy-4-piperidone as primary starting materials . This approach represents a convergent synthetic strategy that allows for the efficient construction of the heterocyclic core structure through carefully orchestrated bond-forming reactions. The selection of appropriate starting materials is crucial for achieving acceptable yields and maintaining the desired stereochemical configuration in the final product.
The synthesis pathway typically begins with N-protected piperidone derivatives that serve as scaffolds for building the fused ring system. These precursors undergo cyclization reactions to establish the characteristic pyridopyrimidine framework that defines the target compound. While specific synthetic protocols may vary between laboratories, the general approach involves sequential formation of carbon-carbon and carbon-nitrogen bonds to construct the heterocyclic skeleton in a controlled manner that preserves the requisite functional groups in their appropriate positions.
Reaction Conditions and Experimental Procedures
The documented synthesis protocol for T-Butyl 4-hydroxy-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate provides specific reaction conditions that offer valuable guidance for laboratory preparation. A representative procedure involves combining ethyl 1-methyl-4-oxopiperidine-3-carboxylate (1.0 g, 3.70 mmol), formamidine acetate (0.46 g, 4.43 mmol), and sodium methoxide (0.80 g, 14.76 mmol) in anhydrous methanol (10 mL) . This mixture is then heated under reflux conditions for approximately 6 hours, allowing sufficient time for the cyclization reaction to proceed to completion . The progress of the reaction is typically monitored using thin layer chromatography (TLC) to determine when the conversion of starting materials has reached an optimal level.
After the reaction is complete, the mixture undergoes a series of post-reaction processing steps, including concentration, pH adjustment with acetic acid to approximately pH 6, and extraction with dichloromethane . The organic layer is subsequently dried over anhydrous sodium sulfate, filtered, and concentrated to yield the final product as a yellow solid . This synthetic approach has been reported to provide the target compound with a yield of approximately 70.4%, which represents a reasonably efficient conversion for a complex heterocyclic synthesis . Mass spectrometry analysis of the product shows an m/z value of 242.1 [M + H]+, which corresponds to the expected molecular weight of the protonated compound .
Applications and Research Significance
Role in Chemical Synthesis
T-Butyl 4-hydroxy-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate serves primarily as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The compound's unique molecular structure, featuring a fused heterocyclic system with multiple functional groups, makes it an attractive intermediate for creating more complex chemical entities through selective modifications. Researchers frequently employ such scaffolds as starting points for medicinal chemistry explorations, where systematic structural variations can lead to the discovery of compounds with enhanced biological activities or improved pharmacokinetic properties.
Comparative Analysis with Related Compounds
Structural Analogs and Derivatives
T-Butyl 4-hydroxy-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate belongs to a broader family of pyridopyrimidine compounds that share a common heterocyclic core structure with various substitution patterns. Close structural analogs include tert-Butyl 4-hydroxy-2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate (CAS: 1073440-84-2), which features an additional methyl group at the 2-position of the pyrimidine ring . This methyl substitution potentially influences the electronic properties and steric environment of the molecule, which may alter its reactivity patterns and biological activities compared to the non-methylated analog.
Another related compound is tert-butyl 4-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate (CAS: 1056934-87-2), which contains a chlorine atom in place of the hydroxy/oxo group at the 4-position . This substitution represents a significant change in the functional group character, transforming a hydrogen-bond acceptor (carbonyl) into a potential leaving group (chlorine) that could facilitate nucleophilic substitution reactions. These structural variations demonstrate how subtle modifications to the core scaffold can generate a diverse array of compounds with potentially different chemical and biological properties.
Table 2. Comparison of T-Butyl 4-hydroxy-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate with Related Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
|---|---|---|---|---|
| T-Butyl 4-hydroxy-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate | 223609-09-4 | C12H17N3O3 | 251.28 | Reference compound |
| tert-Butyl 4-hydroxy-2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate | 1073440-84-2 | C13H19N3O3 | 265.31 | Additional methyl at 2-position |
| tert-butyl 4-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate | 1056934-87-2 | C12H16ClN3O2 | 269.73 | Chlorine instead of hydroxy/oxo at 4-position |
Structure-Activity Relationships
The methylated derivative (tert-Butyl 4-hydroxy-2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate) introduces additional hydrophobicity and potential steric effects that could alter binding affinities to target proteins or enzymes . Similarly, the chlorinated analog (tert-butyl 4-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate) represents a more reactive intermediate that could serve as a precursor for introducing various substituents through nucleophilic aromatic substitution reactions . These structural relationships highlight the versatility of the pyridopyrimidine scaffold as a platform for creating diverse chemical libraries with potentially varied biological activities.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume